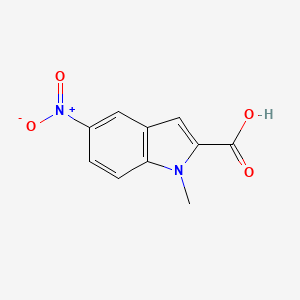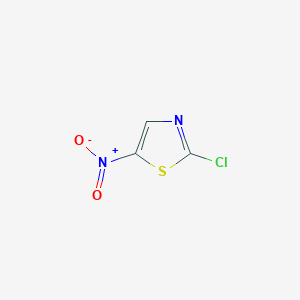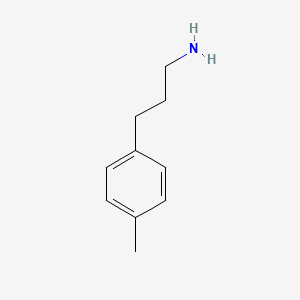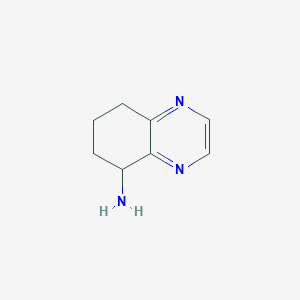
5,6,7,8-Tetrahydroquinoxalin-5-amine
Overview
Description
5,6,7,8-Tetrahydroquinoxalin-5-amine is a chemical compound with the molecular formula C8H11N3 . It has a molecular weight of 149.2 g/mol .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-amine involves the use of 5-azido-5,6,7,8-tetrahydroquinoxaline and 10% palladium on carbon (10 wt % of Pd/C) in methanol . The reaction is hydrogenated at 30 psi for 40 minutes .Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroquinoxalin-5-amine is 1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2 .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroquinoxalin-5-amine has a molecular weight of 149.2 g/mol . Its IUPAC name is 5,6,7,8-tetrahydro-5-quinoxalinamine .Scientific Research Applications
Redox-Annulations and C-H Functionalization
Redox-annulation processes involving cyclic amines like 1,2,3,4-tetrahydroisoquinoline with electron-deficient compounds have been developed to achieve dual C-H functionalization. This methodology, utilizing acetic acid as the solvent and promoter, facilitates the construction of complex molecules through efficient transformations. These reactions provide access to structures related to natural products, indicating the potential of 5,6,7,8-Tetrahydroquinoxalin-5-amine in synthetic applications (Paul, Adili, & Seidel, 2019); (Zhu, Chandak, & Seidel, 2018).
Antimicrobial and Anticancer Activity
Compounds derived from 5,6,7,8-Tetrahydroquinoxalin-5-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have highlighted the potential of these derivatives as promising candidates for further development in pharmaceutical applications. The exploration of substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides has led to the discovery of compounds with significant antibacterial and antifungal activities, as well as notable anticancer effects (Ahmed et al., 2018).
Antioxidant Properties
The antioxidant activities of fused heterocyclic compounds, including 1,2,3,4-tetrahydroquinolines and related compounds, have been evaluated, demonstrating the significant potential of these structures in the development of new antioxidants. These studies suggest the relevance of 5,6,7,8-Tetrahydroquinoxalin-5-amine derivatives in materials science and pharmacology, offering insights into the design of molecules with enhanced oxidative stability (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
Novel Synthetic Methodologies
Research has also focused on developing new synthetic methodologies leveraging the chemical properties of amines, including 5,6,7,8-Tetrahydroquinoxalin-5-amine, for constructing complex heterocyclic structures. These methodologies are critical for the efficient synthesis of diverse compounds with potential applications in drug discovery and material science (Yehia, Polborn, & Müller, 2002).
Safety And Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydroquinoxalin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSBOMCIPXOKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477536 | |
| Record name | 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinoxalin-5-amine | |
CAS RN |
502612-46-6 | |
| Record name | 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

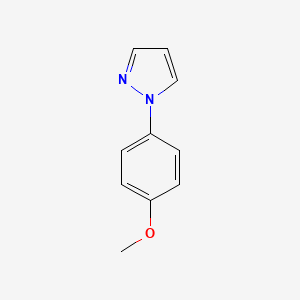
![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)
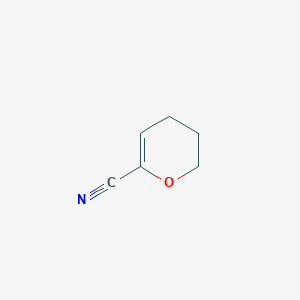
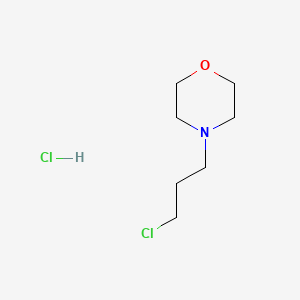
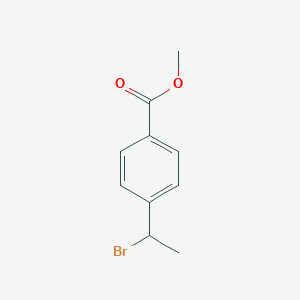
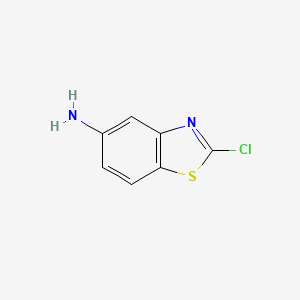
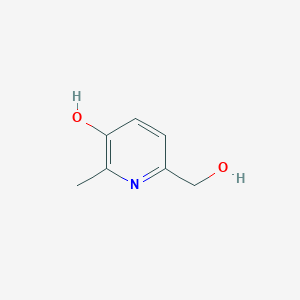
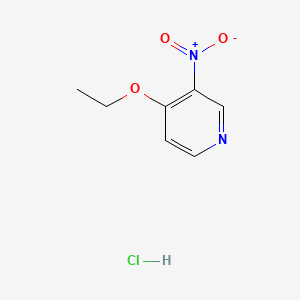
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
